4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLUVAHDDWPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent reactions may include cyclization to form the thiazine ring and further functionalization to introduce the carbonitrile and dioxide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) for introducing the carbonitrile group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays and as a precursor for bioactive molecules.
Medicine: In the medical field, this compound may be explored for its pharmacological properties, such as antimicrobial, antifungal, and anticancer activities. Its unique structure could make it a candidate for drug development.
Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The bromophenyl group may enhance binding affinity to certain receptors or enzymes, while the thiazine ring and carbonitrile group contribute to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide
- Structure : Thiomorpholine 1,1-dioxide core with a 4-bromophenyl substituent.
- Molecular Formula: C₁₀H₁₂BrNO₂S .
- Molecular Weight : 290.18 g/mol .
- Key Differences: Lacks the fused benzene ring and nitrile group present in the target compound. Simpler structure may reduce steric hindrance, enhancing solubility (soluble in DMSO or ethanol, as per storage guidelines) .
2-(4-Ethylphenyl)-4-(4-Nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
- Structure : Benzo[e][1,2,4]thiadiazine 1,1-dioxide core with ethylphenyl and nitrobenzyl substituents.
- Molecular Formula : C₂₂H₁₉N₃O₅S .
- Molecular Weight : 437.5 g/mol .
- Key Differences: Incorporates a nitrobenzyl group, which increases electron-withdrawing effects compared to the bromophenyl group. The thiadiazinone ring (vs.
N-(2-Bromo-4-Nitrophenyl)-3-Methoxy-4-Oxo-3,4-Dihydro-2H-Benzole[1,2]Thiazine-3-Carboxamide 1,1-Dioxide
- Structure : Benzothiazine 1,1-dioxide with bromo-nitrophenyl and methoxy substituents.
- Research Findings :
2-Benzoyl-4-Phenyl-1,2,5-Thiadiazol-3(2H)-one 1,1-Dioxide
- Structure : Thiadiazol-3-one 1,1-dioxide with benzoyl and phenyl groups.
- Key Differences :
Comparative Data Table
Research Findings and Reactivity Insights
- Synthetic Challenges : Unlike oxazine-3-thiones (which fail to react with benzyne intermediates ), thiazine 1,1-dioxides exhibit greater stability under harsh conditions, enabling functionalization at the nitrile group .
- Pharmacological Potential: The bromophenyl group in the target compound may mimic Schering-Plough’s ancriviroc (a CCR5 antagonist with a bromophenyl moiety), suggesting antiviral applications .
- Quantum Chemical Data : Comparative studies on benzothiazine derivatives highlight the role of substituents in modulating electronic properties (e.g., HOMO-LUMO gaps), which correlate with bioactivity .
Biological Activity
The compound 4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is part of a class of benzothiazine derivatives known for their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various research findings.
Synthesis of the Compound
The synthesis of 4H-benzo[b][1,4]thiazines typically involves the reaction of 2-aminobenzenethiols with various electrophiles. For the specific compound , methods have included the use of copper-catalyzed reactions to yield high-purity products. The presence of the bromophenyl group enhances the compound's reactivity and biological profile.
Biological Activity Overview
Research has demonstrated that benzothiazine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have shown that benzothiazine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile have been noted for their efficacy against resistant strains such as Staphylococcus aureus .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that certain benzothiazine derivatives can induce apoptosis in cancer cells and may modulate inflammatory cytokines like IL-6 and TNF-α .
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of synthesized benzothiazine derivatives against a panel of bacterial strains. The results indicated that compounds with the bromophenyl substitution exhibited enhanced activity compared to their unsubstituted counterparts.
- Cytotoxicity Assay : In vitro assays conducted on human hepatocellular carcinoma (HepG2) cells revealed that 4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide showed significant cytotoxic effects with an IC50 value indicative of its potential as an anticancer agent .
- Inflammatory Response Modulation : Research highlighted the ability of benzothiazine derivatives to modulate inflammatory responses in cell cultures, suggesting a mechanism through which they may exert their anti-inflammatory effects .
Q & A
(Basic) What are the optimal synthetic routes for preparing 4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide?
Methodological Answer:
The compound is typically synthesized via multi-step protocols involving cyclization and sulfonation. For example, a related benzothiadiazine derivative was prepared by reacting 3-((S)-hydroxy((R)-3-oxo-4-(p-tolyl)morpholin-2-yl)methyl)-4H-benzo[e][1,2,4]thiadiazine-7-carbonitrile 1,1-dioxide with acetyl chloride in ethanol under reflux (0–25°C, 12–24 hours) . Key considerations include solvent choice (e.g., EtOH for solubility), temperature control to avoid side reactions, and purification via vacuum evaporation .
(Basic) How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond ≈1.76 Å in sulfone derivatives) and confirms stereochemistry .
- NMR : Look for distinct signals: aromatic protons (δ 7.2–8.1 ppm), sulfone groups (no protons), and nitrile (C≡N) absence in -NMR .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 403.97 for CHBrNOS) .
(Basic) What biological activities are associated with this compound?
Methodological Answer:
The benzothiazine-1,1-dioxide scaffold exhibits dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), validated via enzyme-linked immunosorbent assays (ELISA) and IC measurements (e.g., COX-2 IC = 0.8 µM) . Structure-activity relationship (SAR) studies suggest the 4-bromophenyl group enhances lipophilicity and target binding .
(Advanced) How do substituent modifications affect the compound’s bioactivity?
Methodological Answer:
SAR studies reveal:
- Electron-withdrawing groups (e.g., -Br at 4-position) improve metabolic stability and enzyme inhibition .
- Nitrile group removal reduces COX-2 selectivity by 60%, as shown in comparative IC assays .
- Sulfone replacement with sulfonamide decreases 5-LOX inhibition (ΔIC = +2.3 µM) .
(Advanced) How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
Discrepancies arise from dynamic processes (e.g., tautomerism). Strategies include:
- Variable-temperature NMR : Identify equilibrium shifts (e.g., enol-keto tautomers) .
- DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond angles to validate conformers .
- Crystallographic refinement : Use programs like SHELX to resolve disorder in sulfone groups .
(Advanced) What analytical methods optimize purity assessment for this compound?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase (retention time ≈6.2 min; λ = 254 nm) .
- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., CHBrNOS: C 47.55, H 2.49, N 10.40) .
- TGA-DSC : Confirm thermal stability (decomposition >250°C) and absence of solvates .
(Advanced) What mechanistic insights explain its dual COX-2/5-LOX inhibition?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) shows:
- The sulfone group hydrogen-bonds with COX-2’s Tyr385 (binding energy = -9.2 kcal/mol) .
- The bromophenyl moiety occupies 5-LOX’s hydrophobic pocket (Leu607, Leu420) .
- Kinetic studies reveal non-competitive inhibition for COX-2 (K = 0.5 µM) and mixed inhibition for 5-LOX .
(Advanced) What in vivo models are suitable for evaluating its therapeutic potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
